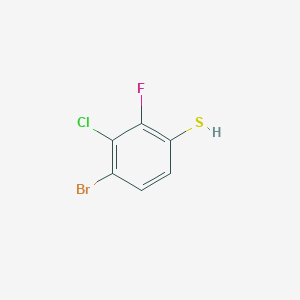
4-Bromo-3-chloro-2-fluorothiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-2-fluorothiophenol is an organosulfur compound with the molecular formula C6H3BrClF-SH. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a thiophenol ring. It is used in various chemical syntheses and has applications in different scientific fields due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-fluorothiophenol typically involves multi-step reactions starting from thiophenol derivatives. One common method includes:
Halogenation: Thiophenol is subjected to halogenation using bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Catalytic Processes: Catalysts such as palladium or copper may be used to facilitate halogenation and fluorination reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-chloro-2-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids, while reduction can convert it back to the thiol form.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the substituents introduced, products can include various thiophenol derivatives.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiophenol derivatives with reduced functional groups.
Applications De Recherche Scientifique
4-Bromo-3-chloro-2-fluorothiophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive thiol group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-Bromo-3-chloro-2-fluorothiophenol exerts its effects involves:
Molecular Targets: The thiol group can interact with various biological molecules, including enzymes and proteins, forming covalent bonds.
Pathways Involved: The compound can inhibit enzyme activity by binding to active sites or altering protein conformation, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-fluorothiophenol
- 3-Chloro-2-fluorothiophenol
- 4-Bromo-3-chlorothiophenol
Comparison:
- Uniqueness: 4-Bromo-3-chloro-2-fluorothiophenol is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the thiophenol ring, which imparts distinct reactivity and properties compared to its analogs.
- Reactivity: The combination of halogens affects the compound’s reactivity, making it suitable for specific synthetic applications that other similar compounds may not achieve.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts, showcasing its versatility and unique chemical properties
Propriétés
Formule moléculaire |
C6H3BrClFS |
|---|---|
Poids moléculaire |
241.51 g/mol |
Nom IUPAC |
4-bromo-3-chloro-2-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Clé InChI |
XXVQQTAHVAUOEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


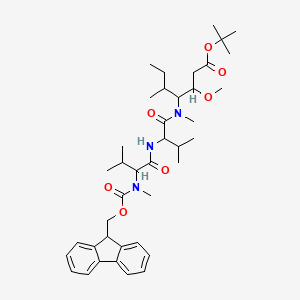
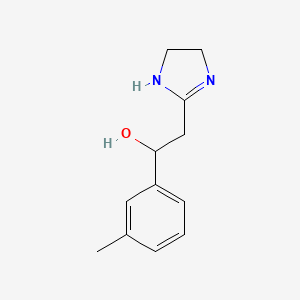
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
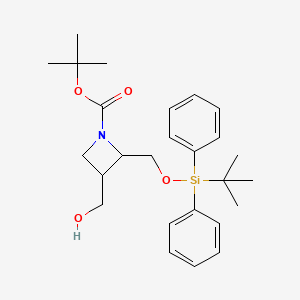

![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
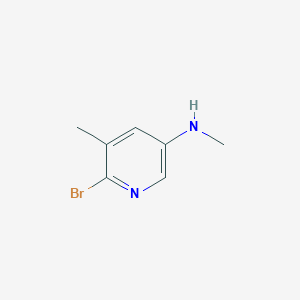
![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
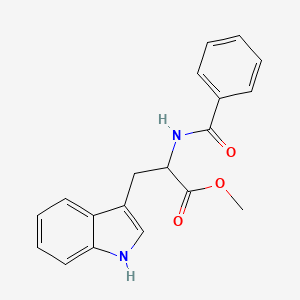
![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)
